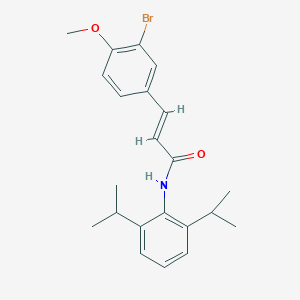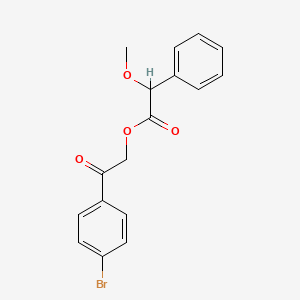amine](/img/structure/B3916525.png)
(2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine
Overview
Description
(2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic amines and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of (2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine is not fully understood. However, studies have shown that this compound interacts with specific receptors in the body, which leads to the activation of signaling pathways that regulate various cellular functions.
Biochemical and Physiological Effects:
Studies have shown that (2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using (2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have potent anti-inflammatory and antitumor activity, which makes it a valuable tool for studying the mechanisms of these diseases.
The limitations of using (2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine in lab experiments include the complex synthesis process, which requires specific reagents and conditions. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on (2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine. One potential direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders. Another potential direction is to study the mechanism of action of this compound in more detail, which could lead to the development of more effective drugs. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Scientific Research Applications
The unique chemical structure of (2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine makes it a promising candidate for drug development. Several scientific studies have been conducted to investigate the potential therapeutic applications of this compound. One study found that (2-furylmethyl)[(6-methylpyridin-2-yl)methyl](3-thienylmethyl)amine has potent anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has antitumor activity and can be used to treat cancer.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(6-methylpyridin-2-yl)methyl]-1-thiophen-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-14-4-2-5-16(18-14)11-19(10-15-7-9-21-13-15)12-17-6-3-8-20-17/h2-9,13H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUORNMMNFSHGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3916448.png)
![4-methoxy-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916450.png)
![2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3916455.png)
![N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B3916460.png)


![N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3916472.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916478.png)
![N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B3916481.png)
![methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916483.png)


![N-[7-tert-butyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B3916515.png)